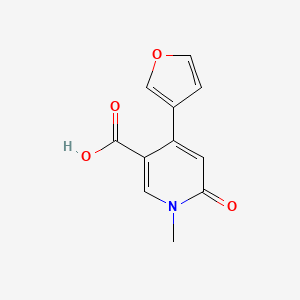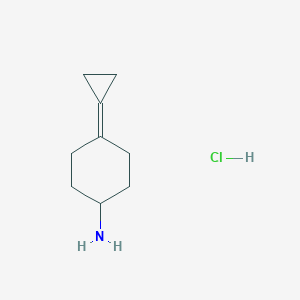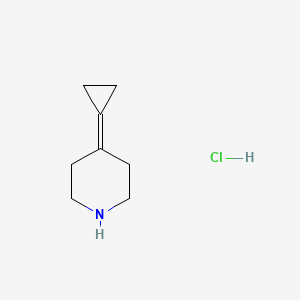
4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline
Overview
Description
“4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline” is a compound that contains a morpholine ring and an aniline group. The morpholine ring is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The aniline group consists of a benzene ring attached to an amino group. This compound also has chlorine and fluorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively, and a morpholin-4-yl group at the 2 position . The presence of these substituents would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an aniline derivative, this compound could potentially undergo reactions typical of anilines, such as electrophilic aromatic substitution . The electron-donating morpholine group could potentially activate the benzene ring towards electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could potentially increase its solubility in polar solvents . The chlorine and fluorine atoms could influence its reactivity .Scientific Research Applications
Antitumor Drug Development
The chemical structure of “4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline” suggests potential utility in antitumor drug development. Compounds with similar structures have been used to create targeted antitumor agents like gefitinib and pelitinib .
Synthesis of Herbicides and Insecticides
Fluorinated compounds are often utilized in the synthesis of herbicides and insecticides due to their enhanced biological activity. The presence of fluorine in “4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline” could indicate its use in developing new agrochemicals .
Fluorescent Probes for Chemical Biology
The morpholine ring in “4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline” is a feature commonly found in fluorescent probes. These probes are essential tools in chemical biology for studying various biological processes .
Pharmaceutical Solid Forms
Related fluorinated quinazoline derivatives have been used to create anhydrous disordered crystalline forms for pharmaceutical applications. This suggests that “4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline” could be explored for similar uses .
Novel Fluorinated Compounds Synthesis
The compound could serve as a precursor for synthesizing novel fluorinated compounds with potential pharmaceutical applications, as indicated by research on similar molecules .
Future Directions
properties
IUPAC Name |
4-chloro-3-fluoro-2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c11-7-1-2-8(13)10(9(7)12)14-3-5-15-6-4-14/h1-2H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLPTQSIBBWPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474132.png)
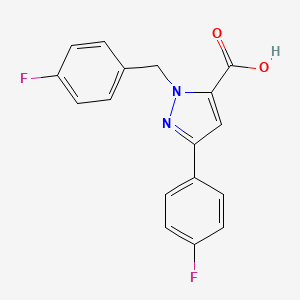
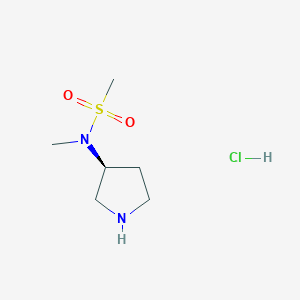
![Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1474139.png)
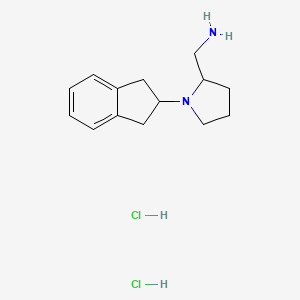

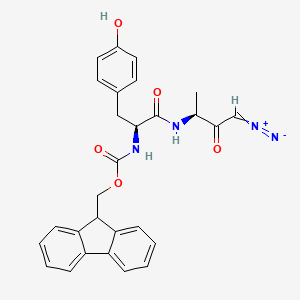
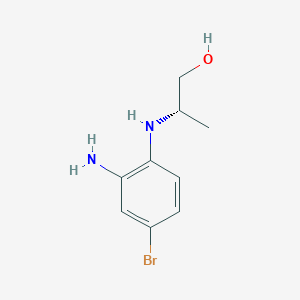
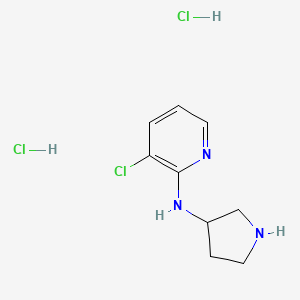

![2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1474150.png)
